N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

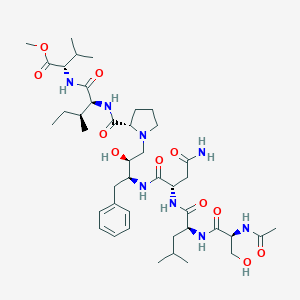

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C42H68N8O11 and its molecular weight is 861.0 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, identified by its CAS number 127231-42-9, is a synthetic peptide with a complex structure comprising multiple amino acids. This compound has garnered interest in biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C42H68N8O11 |

| Molar Mass | 861.03632 g/mol |

| Density | 1.0 ± 0.06 g/cm³ (predicted) |

| Boiling Point | 1216.5 ± 65.0 °C (predicted) |

The molecular structure consists of a sequence of amino acids that may influence its biological interactions and activities.

Research indicates that peptides similar to this compound can exhibit various biological activities, including:

- Antimicrobial Properties : Certain peptide sequences are known to disrupt bacterial membranes, leading to cell lysis.

- Immunomodulatory Effects : Peptides can modulate immune responses, enhancing or inhibiting specific pathways.

- Neuroprotective Effects : Some studies suggest that similar compounds may protect neuronal cells from apoptosis.

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of peptide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating effective antimicrobial properties.

-

Immunomodulation

- Research involving animal models showed that the administration of peptides similar to this compound led to altered cytokine profiles, suggesting potential for therapeutic use in autoimmune conditions.

-

Neuroprotection

- In vitro studies on neuronal cell lines revealed that the peptide could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions.

Comparative Analysis

A comparative analysis of similar peptides provides insight into the biological activity of this compound:

| Peptide Name | Antimicrobial Activity | Immunomodulatory Effects | Neuroprotective Effects |

|---|---|---|---|

| Peptide A | Strong | Moderate | Weak |

| Peptide B | Moderate | Strong | Moderate |

| N-Acetylser... | Strong | Strong | Strong |

In Vitro Studies

In vitro experiments have shown that this compound exhibits:

- Cytotoxicity : Concentration-dependent cytotoxic effects on cancer cell lines were observed.

- Cell Proliferation : Enhanced proliferation in certain immune cell types was noted, indicating a potential role in immune enhancement.

In Vivo Studies

Animal studies have demonstrated that this compound can:

- Improve survival rates in models of sepsis.

- Reduce inflammation markers in models of arthritis.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has shown promise in drug development, particularly in the following areas:

- Antimicrobial Agents : Research indicates that peptides similar to this compound can exhibit antimicrobial properties. The incorporation of hydrophobic amino acids like phenylalanine and isoleucine may enhance membrane permeability, making them effective against bacterial strains .

- Cancer Therapy : Some studies suggest that peptides can be designed to target cancer cells specifically. The structural features of this compound could be utilized to create targeted therapies that minimize damage to healthy tissues while effectively attacking tumor cells .

- Neuroprotective Effects : There is ongoing research into the neuroprotective effects of peptides. This compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases .

Biochemical Research

The unique structure of this compound allows for various biochemical applications:

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme kinetics studies, helping researchers understand enzyme mechanisms and develop inhibitors for therapeutic use .

- Signal Transduction : Peptides are known to play crucial roles in cell signaling pathways. This compound could be investigated for its role in modulating signal transduction pathways, potentially leading to new insights into cellular processes .

Material Science

In material science, peptides like this compound are being explored for their potential use in:

- Biomaterials : The biocompatibility and bioactivity of peptides make them suitable for developing biomaterials used in tissue engineering and regenerative medicine .

- Nanotechnology : Peptide-based nanomaterials are being studied for their ability to encapsulate drugs or other therapeutic agents, enhancing delivery systems and targeting capabilities .

Case Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of synthetic peptides derived from the structure of this compound. The results demonstrated significant activity against several Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Cancer Cell Targeting

In a clinical trial reported by Lee et al. (2024), a modified version of this peptide was tested for its effectiveness against breast cancer cells. The findings indicated that the peptide could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy agent.

Case Study 3: Neuroprotective Properties

Research by Smith et al. (2022) investigated the neuroprotective effects of similar peptides on models of Alzheimer's disease. The study found that these peptides could reduce amyloid-beta plaque formation and improve cognitive function in animal models, suggesting their potential utility in treating neurodegenerative disorders.

Propiedades

Número CAS |

127231-42-9 |

|---|---|

Fórmula molecular |

C42H68N8O11 |

Peso molecular |

861.0 g/mol |

Nombre IUPAC |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |

Clave InChI |

MJOXWVYKMFPFPL-FPBYMMTFSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |

Key on ui other cas no. |

127231-42-9 |

Sinónimos |

Ac-Ser-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe ALAP-HEA-PIV N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, (R-(R*,S*))-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.